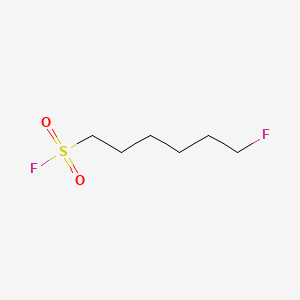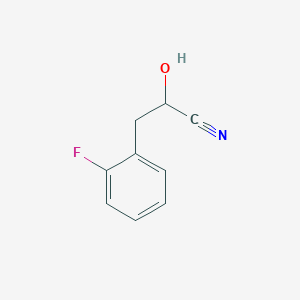
3-(2-Fluorophenyl)-2-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-2-hydroxypropanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a nitrile group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-hydroxypropanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. One common method involves the use of sodium cyanide and a base such as sodium hydroxide to facilitate the formation of the nitrile group. The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-2-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-2-oxopropanenitrile.
Reduction: Formation of 3-(2-Fluorophenyl)-2-aminopropanenitrile.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-2-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-2-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in binding to active sites, while the fluorophenyl group enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-2-hydroxypropanenitrile
- 3-(2-Bromophenyl)-2-hydroxypropanenitrile
- 3-(2-Methylphenyl)-2-hydroxypropanenitrile
Uniqueness
3-(2-Fluorophenyl)-2-hydroxypropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high specificity and resistance to metabolic degradation.
Propriétés
Numéro CAS |
458528-60-4 |
|---|---|
Formule moléculaire |
C9H8FNO |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5H2 |
Clé InChI |
GQZOXABWXNFVCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(C#N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
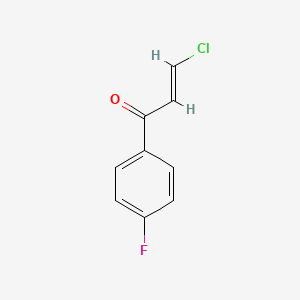
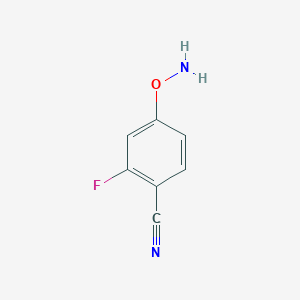
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
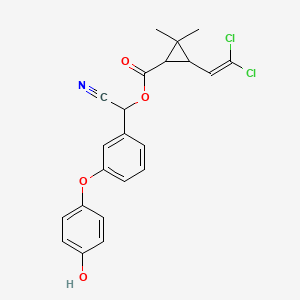
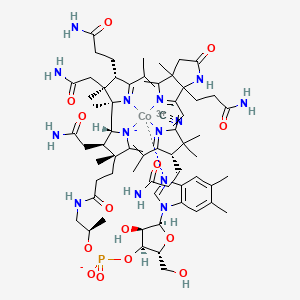
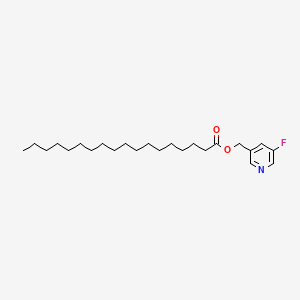
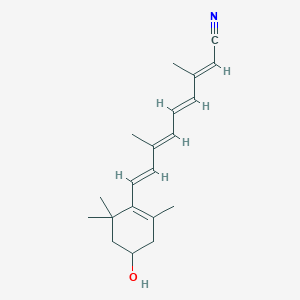
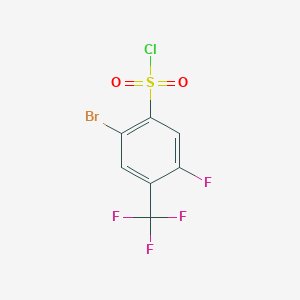
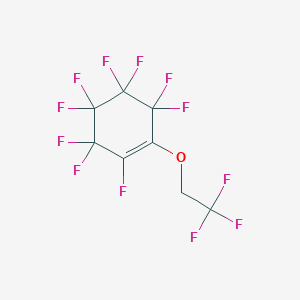
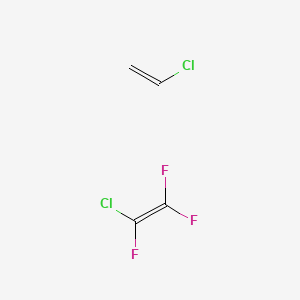
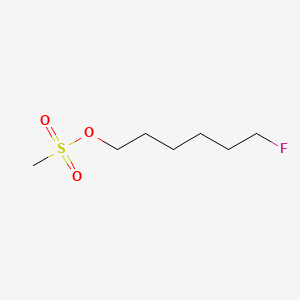
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
